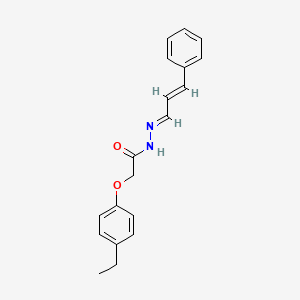

2-(4-ethylphenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of acetohydrazides, which are known for their versatile chemical reactivity and potential for forming a wide array of derivatives. These compounds have been studied for various applications, including as intermediates in organic synthesis and for their biological activities.

Synthesis Analysis

The synthesis of related acetohydrazide compounds often involves the reaction of acyl hydrazides with aldehydes or ketones to form hydrazone derivatives. A specific method for synthesizing compounds within this family has been reported by Šermukšnytė et al. (2022), where antioxidant capabilities were highlighted, suggesting a similar approach may be applicable to the compound (Šermukšnytė et al., 2022).

Molecular Structure Analysis

Crystal and molecular structure studies provide insights into the conformation, bonding, and stereochemistry of acetohydrazide derivatives. For example, Quoc et al. (2019) detailed the crystal and molecular structures of similar compounds, emphasizing the configurations about the C=N bond and the orientations of substituent groups, which are critical for understanding the reactivity and interactions of these molecules (Quoc et al., 2019).

Chemical Reactions and Properties

Acetohydrazides are reactive towards a variety of chemical agents, leading to the formation of various derivatives with significant chemical diversity. The reactivity can be attributed to the presence of the hydrazide group, which is amenable to condensation reactions with aldehydes and ketones, as well as cyclization reactions to form heterocyclic compounds. Khalifa et al. (2017) synthesized novel derivatives by reacting acetohydrazide with different reagents, showcasing the compound's versatility (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties of acetohydrazide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties, as demonstrated by Liu and Gao (2012), who studied the crystal structure and hydrogen bonding in a related compound (Liu & Gao, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability, and functional group transformations, are pivotal for understanding the compound's behavior in various chemical environments. For instance, the analysis of hydrazone compounds by Purandara et al. (2019) offers insights into the nonlinear optical properties, which could be relevant for the chemical properties analysis of the target compound (Purandara et al., 2019).

Scientific Research Applications

Antimicrobial Properties

Compounds related to 2-(4-ethylphenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide have demonstrated notable antimicrobial properties. For instance, derivatives of this compound have been synthesized and tested for their antibacterial and antifungal activities. One study found that synthesized compounds, including similar acetohydrazide derivatives, exhibited significant antimicrobial effects (Fuloria et al., 2009). Another study synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives starting from phenoxymethyl-1H-benzimidazole, which showed promising antimicrobial activity (Salahuddin et al., 2017).

Applications in Nonlinear Optics

Some derivatives of 2-(4-ethylphenoxy)-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide have been studied for their nonlinear optical properties, which are essential for applications in optical devices like optical limiters and switches. Research has shown that these compounds exhibit two-photon absorption and have significant nonlinear refractive indices and absorption coefficients, suggesting their potential in optical device applications (Naseema et al., 2010).

Anticancer Potential

A recent study explored the synthesis of 1,2,4-triazol-3-ylthioacetohydrazide derivatives and their cytotoxic effects on various cancer cell lines, including melanoma, breast, and pancreatic cancer. These derivatives were found to be more cytotoxic against melanoma cell lines, suggesting their potential as anticancer agents (Šermukšnytė et al., 2022).

Analgesic and Anti-Inflammatory Activities

Some studies have focused on synthesizing derivatives of acetohydrazide and evaluating their analgesic and anti-inflammatory activities. For example, the synthesis of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives from acetohydrazide showed significant analgesic and anti-inflammatory effects in rodent models (Dewangan et al., 2015).

properties

IUPAC Name |

2-(4-ethylphenoxy)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-16-10-12-18(13-11-16)23-15-19(22)21-20-14-6-9-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,21,22)/b9-6+,20-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMSBBQERPRPBT-KEAYEENMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NN=CC=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![5-bromo-N-[2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5577443.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)

![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)

![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)